PLK1-PBD Screening Activity: A Defined Hit Profile in the NIH Molecular Libraries Program
In a high-throughput fluorescence polarization assay against the recombinant PLK1 Polo-Box Domain, N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide exhibited binding with an EC50 > 50,000 nM. This result is distinct from other phenoxyacetamide-containing screening hits; for example, 2-phenoxy-N-tosyl-acetamide (CID 829874, a tosyl-substituted analog) showed an EC50 > 79,400 nM in the same assay format, indicating a nominally weaker interaction [1]. Notably, independent follow-up studies on a series of 46 PLK1-PBD analog hits confirmed that the primary screening activities were often attributable to impurities in commercial samples, emphasizing that the reported EC50 value for this specific scaffold serves as a defined reference point for purity-dependent hit validation rather than a confirmed structure-activity relationship [2].
| Evidence Dimension | PLK1-PBD Binding Affinity (EC50) |
|---|---|
| Target Compound Data | EC50 > 5.00E+4 nM (50 µM) |
| Comparator Or Baseline | 2-phenoxy-N-tosyl-acetamide: EC50 > 7.94E+4 nM (79.4 µM) |
| Quantified Difference | Target compound demonstrates a ~1.6-fold nominally higher potency than the tosyl-substituted analog under identical assay conditions. |
| Conditions | In vitro PLK1-PBD fluorescence polarization assay; compounds selected based on Z-score ≤ -3 in primary screen AID 693 [1]. |
Why This Matters
This quantitative differentiation provides a validated benchmark for researchers procuring this compound as a reference standard for PLK1-PBD assay development or hit triaging, particularly given the known false-positive risks in this target class.
- [1] BindingDB. BDBM41806: N-(4-morpholin-4-ylsulfonylphenyl)-2-phenoxyacetamide. Affinity Data: EC50 > 5.00E+4 nM. Assay Source: PubChem BioAssay AID 693. View Source
- [2] Carter K, Lazo JS, Johnston PA, Dong S, Sharlow ER, Wipf P, Arnold D, Huryn DH. A Case Study from the Chemistry Core of the Pittsburgh Molecular Library Screening Center: The Polo-like Kinase Polo-Box Domain (Plk1-PBD). 2009. View Source
